Fenirofibrate acyl-beta-D-glucuronide-d6
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Overview
Description
Fenofibrate acyl- is a derivative of fenofibrate, a fibric acid derivative used primarily as a lipid-lowering agent. Fenofibrate is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol in patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenofibrate acyl- can be synthesized through various methods. One common method involves the esterification of fenofibric acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, fenofibrate acyl- is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Supercritical fluid-assisted spray-drying (SA-SD) is one method used to achieve micronization of fenofibrate particles, which improves the pharmacokinetic and pharmacodynamic properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate acyl- undergoes various chemical reactions, including:
Oxidation: Fenofibrate acyl- can be oxidized to form fenofibric acid.
Reduction: Reduction of fenofibrate acyl- can yield reduced derivatives such as LF 433.
Substitution: Substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fenofibric acid.
Reduction: Reduced derivatives like LF 433.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Fenofibrate acyl- has several scientific research applications:
Chemistry: Used as a model compound to study esterification and oxidation-reduction reactions.
Mechanism of Action
Fenofibrate acyl- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also stimulates the transcription of genes involved in fatty acid oxidation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects.
Fenofibric acid: The active metabolite of fenofibrate, used in similar therapeutic applications.
Uniqueness
Fenofibrate acyl- is unique due to its specific ester structure, which enhances its lipid-lowering properties and bioavailability. Compared to clofibrate and gemfibrozil, fenofibrate acyl- has a more favorable pharmacokinetic profile and can be administered with or without food .
Properties
Molecular Formula |
C23H25ClO10 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3 |
InChI Key |
UJNGWDHZBYRDRO-LTQLKSOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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